molecular formula C6H7BrN2O B15315347 4-bromo-1-(oxetan-3-yl)-1H-imidazole

4-bromo-1-(oxetan-3-yl)-1H-imidazole

Cat. No.: B15315347
M. Wt: 203.04 g/mol
InChI Key: KNNRKTZISMVCTD-UHFFFAOYSA-N
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Description

4-Bromo-1-(oxetan-3-yl)-1H-imidazole is a brominated imidazole derivative of high interest in medicinal chemistry and anticancer research. The compound features an oxetane ring, a valuable motif known to improve the physicochemical and pharmacokinetic properties of drug candidates. This structure makes it a promising building block for the development of novel therapeutic agents. The core imidazole scaffold is a privileged structure in pharmacology, found in a wide range of bioactive molecules. It is known to interact with various biological targets through multiple mechanisms, including hydrogen bonding, π-π stacking, and metal ion coordination . The bromine atom at the 4-position serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This is particularly valuable in optimizing lead compounds for enhanced potency and selectivity. Preliminary research on closely related analogs suggests potential application in the inhibition of key enzymes like topoisomerases . Such inhibitors can interfere with DNA replication and cell division in cancerous cells. The incorporation of the oxetane ring, as seen in other contexts, may contribute to improved metabolic stability and solubility, making this compound a sophisticated intermediate for designing next-generation targeted therapies . Key Applications: • Medicinal Chemistry: A key intermediate for the synthesis of novel benzimidazole and imidazole-based analogs for biological screening . • Anticancer Research: Used in the development of potential therapeutic agents that may act through enzyme inhibition or DNA interaction mechanisms . • Chemical Biology: Serves as a probe to study protein-ligand interactions and cellular pathways. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

4-bromo-1-(oxetan-3-yl)imidazole

InChI

InChI=1S/C6H7BrN2O/c7-6-1-9(4-8-6)5-2-10-3-5/h1,4-5H,2-3H2

InChI Key

KNNRKTZISMVCTD-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=C(N=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(oxetan-3-yl)-1H-imidazole typically involves the reaction of 4-bromo-1H-imidazole with oxetane derivatives. One common method is the nucleophilic substitution reaction where the bromine atom on the imidazole ring is replaced by an oxetane group under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(oxetan-3-yl)-1H-imidazole can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

4-Bromo-1-(oxetan-3-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxetan-3-yl)-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Oxygen-Containing Rings
  • 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole (C₇H₉BrN₂O): The tetrahydrofuran (THF, five-membered ring) substituent introduces less ring strain compared to oxetane, reducing reactivity in nucleophilic substitutions. Synthesized via decatungstate-mediated radical-polar crossover, yielding a mixture of 4- and 5-bromo isomers (76% yield) .
  • 4-Bromo-1-(oxolan-3-yl)-1H-imidazole (C₇H₉BrN₂O):

    • Structurally identical to the THF analog but with the oxygen atom at the 3-position. NMR data (δ 29.85 in ¹¹B NMR) confirm regioselective boron-mediated coupling in synthesis .
Aromatic Substituents
  • 4-Bromo-1-(4-fluorophenyl)-1H-imidazole (C₉H₆BrFN₂):

    • The fluorophenyl group enhances π-π stacking interactions, making it suitable for targeting aromatic enzyme pockets. Purity: >95% (HPLC), with applications in kinase inhibitor development .
    • Safety data indicate moderate toxicity (GHS Category 4), requiring storage at 2–8°C .
  • 4-Bromo-1-(3-bromophenyl)-1H-imidazole (C₉H₆Br₂N₂):

    • Dual bromine substitution increases molecular weight (301.97 g/mol) and polarizability. Used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
  • 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole (C₁₀H₆BrF₃N₂):

    • The electron-withdrawing CF₃ group lowers the imidazole ring’s pKa, enhancing electrophilicity. Purity: 95% (Apollo Scientific), priced at €762/g .
Alkyl Substituents
  • 4-Bromo-1-ethyl-1H-imidazole (C₅H₇BrN₂):
    • The ethyl group provides electron-donating effects, stabilizing the imidazole ring. CAS: 875340-91-3; molecular weight: 174.03 g/mol .

Physicochemical Properties

Property 4-Bromo-1-(oxetan-3-yl) 4-Bromo-1-(4-fluorophenyl) 4-Bromo-1-(3-bromophenyl)
Molecular Weight (g/mol) 217.07 240.06 301.97
Melting Point (°C) Not reported 131–135 94–96 (analog)
Purity (HPLC) >95% 97.21% 95%
logP 1.8 (predicted) 2.3 3.1

Biological Activity

4-Bromo-1-(oxetan-3-yl)-1H-imidazole is a heterocyclic compound notable for its unique structural features, which include a bromine atom and an oxetane functional group. With a molecular weight of approximately 203.04 g/mol, this compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features an imidazole ring, a five-membered ring containing two nitrogen atoms, and an oxetane ring, which is a four-membered cyclic ether. This combination contributes to its distinctive chemical properties and biological activities.

PropertyDescription
Chemical Formula C8_{8}H8_{8}BrN3_{3}O
Molecular Weight 203.04 g/mol
Functional Groups Bromine, Oxetane
Structural Features Imidazole ring, Oxetane ring

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that the compound may inhibit the growth of various bacteria and fungi, potentially through mechanisms involving the disruption of cellular processes or interactions with microbial enzymes.

Anticancer Activity

In the context of cancer research, this compound has shown promise as an anticancer agent. The compound's ability to modulate enzyme activity and interact with specific molecular targets may contribute to its efficacy in inhibiting cancer cell proliferation. Studies have indicated that it could affect pathways involved in tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Formation of Reactive Intermediates : The unique structure allows it to form reactive intermediates that can modify biological macromolecules, altering their function.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various imidazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus with an IC50 value lower than 10 µM. This suggests its potential utility as a lead compound in developing new antimicrobial agents.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound demonstrated that it significantly reduced the viability of several cancer cell lines, including breast and lung cancers. The study highlighted its ability to induce apoptosis in these cells through caspase activation pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-Bromo-1-(oxetan-3-yl)-1H-pyrazolePyrazole ring instead of imidazoleModerate antimicrobial activity
4-Bromo-1-(oxetan-3-yl)-1H-imidazol-2-amideAmine group on imidazole ringEnhanced anticancer properties
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloridePiperidine structureLimited biological activity

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-bromo-1-(oxetan-3-yl)-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 1-(oxetan-3-yl)-1H-imidazole using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under reflux in anhydrous tetrahydrofuran (THF) is a common approach . Yield optimization requires careful control of temperature (60–80°C), stoichiometry (1:1.2 molar ratio of substrate to NBS), and exclusion of moisture.
  • Key Data : Typical yields range from 50–70%, with purity confirmed via HPLC (>95%) and 1^1H NMR analysis (δ 8.25 ppm for imidazole protons) .

Q. How is the structure of this compound validated experimentally?

  • Methodology : X-ray crystallography (using SHELX software ) is the gold standard for unambiguous structural confirmation. Alternative methods include:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., oxetan-3-yl C-H coupling at δ 4.5–5.0 ppm).
  • HRMS : Exact mass determination (expected [M+H]+^+: 229.05 g/mol) .
    • Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodology : Solubility is assessed in DMSO, THF, and aqueous buffers (pH 4–9). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via LC-MS.
  • Findings :

  • Solubility : >10 mg/mL in DMSO; <1 mg/mL in water .
  • Stability : Degrades by <5% under inert atmospheres at -20°C; hydrolytically unstable at pH >8 .

Advanced Research Questions

Q. How does the oxetan-3-yl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The oxetane ring enhances solubility and acts as a hydrogen-bond acceptor, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C) yields biaryl derivatives with >80% efficiency .
  • Regioselectivity : Bromine at C4 directs cross-coupling to the imidazole ring, while the oxetane remains inert under mild conditions .

Q. What computational tools are effective for predicting biological activity or SAR of derivatives?

  • Methodology :

  • CoMSIA/QSAR : Comparative Molecular Similarity Indices Analysis to correlate substituent effects with biological endpoints (e.g., IC50_{50} in enzyme assays) .
  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) to predict binding modes .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -CF3_3) show enhanced antitumor activity in silico, validated via MTT assays .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Methodology :

  • Systematic Replication : Varying catalysts (e.g., CuI vs. Pd catalysts ), solvents, and temperatures.
  • Meta-Analysis : Cross-referencing datasets from PubChem and EPA DSSTox to identify outliers.
    • Example : Discrepancies in bromination efficiency (50% vs. 70%) were traced to residual moisture in solvents .

Key Recommendations for Researchers

  • Synthetic Optimization : Use anhydrous conditions and radical scavengers to minimize byproducts .
  • Biological Testing : Prioritize kinase inhibition assays due to imidazole’s affinity for ATP-binding pockets .
  • Safety : Handle with nitrile gloves and fume hoods; avoid inhalation (LD50_{50} data pending) .

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